

# What are the physical and chemical properties of Boc-D-valinol?

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## Compound of Interest

Compound Name: *Boc-D-valinol*

Cat. No.: *B020623*

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## Boc-D-valinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Boc-D-valinol**, chemically known as tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate, is a chiral amino alcohol derivative of the non-proteinogenic amino acid D-valine. [1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine makes it a stable, versatile, and highly valuable building block in modern organic synthesis and medicinal chemistry. [1][2] Its unique structure is instrumental in the development of complex, stereochemically defined molecules, particularly peptide-based therapeutics and other bioactive compounds. [1][3] Researchers value **Boc-D-valinol** for its stability, ease of handling, and compatibility with a wide range of reaction conditions, which facilitates efficient and predictable synthetic outcomes. [1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its application, and its role in synthetic workflows.

## Core Physical and Chemical Properties

**Boc-D-valinol** is typically a colorless gel or an oil at room temperature. [1][4] Its properties are well-documented, making it a reliable reagent in various synthetic applications.

## Quantitative Data Summary

The key physicochemical properties of **Boc-D-valinol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	106391-87-1	[1][4][5][6][7]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO <sub>3</sub>	[1][4][5][6][7][8]
Molecular Weight	203.28 g/mol (also cited as 203.3 g/mol )	[6][7][9]
Appearance	Colorless gel or Oil	[1][4]
Boiling Point	218 °C	[9]
Density	0.995 g/mL at 25 °C	[9]
Refractive Index (n <sub>20</sub> /D)	1.451	[9]
Optical Rotation [ $\alpha$ ] <sup>23</sup> /D	+23° (c = 1 in chloroform)	[9]
Purity / Assay	≥ 97% (NMR), 98%	[1][5][9]
Storage Temperature	0-8 °C	[1]

## Structural Identifiers

Identifier	Value	Source(s)
Synonyms	N-(tert-Butoxycarbonyl)-D-valinol, Boc-D-Val-ol	[1]
Linear Formula	$(\text{CH}_3)_2\text{CHCH}[\text{NHCO}_2\text{C}(\text{CH}_3)_3]\text{CH}_2\text{OH}$	[9]
SMILES	<chem>CC(C)--INVALID-LINK--NC(=O)OC(C)(C)C</chem>	[9]
InChI	1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1	[9]
InChI Key	OOQRRYDVICNJGC-QMMMGPBSA-N	[9]

## Chemical Properties and Reactivity Stability

The Boc protecting group is the primary determinant of **Boc-D-valinol**'s chemical stability.

- **Stable Conditions:** The compound is stable under neutral and basic conditions, as well as towards many nucleophiles and catalytic hydrogenolysis.[2][10][11] This stability allows for selective chemical modifications at the hydroxyl group without disturbing the protected amine.[12]
- **Labile Conditions:** The Boc group is designed to be labile under acidic conditions.[10] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used to cleave the group, yielding the free amine (N-D-valinol) as a corresponding salt.[11][13] High temperatures can also promote the thermal cleavage of the Boc group.[10]

## Key Synthetic Applications

**Boc-D-valinol** is a cornerstone in asymmetric synthesis and pharmaceutical development.[1]

- **Peptide Synthesis:** It is a crucial building block for C-terminally modified peptides.<sup>[14]</sup> Since it lacks a carboxylic acid, it cannot be attached to standard resins directly. Instead, it is typically loaded onto highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, leaving the hydroxyl group available for peptide chain elongation.<sup>[14]</sup> The resulting peptides with a C-terminal D-amino alcohol exhibit enhanced resistance to degradation by exopeptidases, a significant advantage for therapeutic peptides.<sup>[14]</sup>
- **Chiral Auxiliary and Intermediate:** **Boc-D-valinol** serves as a chiral auxiliary, helping to guide the stereochemical outcome of reactions to produce enantiomerically pure compounds.<sup>[1]</sup> It is also a precursor to the corresponding chiral aldehyde, N-Boc-D-valinal, which is a valuable intermediate for creating new stereocenters with high diastereoselectivity.<sup>[12]</sup>
- **Protease Inhibitor Development:** The terminal alcohol of **Boc-D-valinol** can be oxidized to a potent peptide aldehyde.<sup>[14][15]</sup> These peptide aldehydes are known to be effective inhibitors of various proteases, such as those involved in viral replication, making them important targets in drug discovery.<sup>[14]</sup>

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## Experimental Protocols

The following protocols are representative methodologies for the use of **Boc-D-valinol** in a research setting.

### Protocol 1: Loading Boc-D-valinol onto 2-Chlorotrityl Chloride (2-CTC) Resin for SPPS

This protocol details the initial and critical step for synthesizing peptides with a C-terminal D-valinol modification using a Boc/Bzl protection strategy.<sup>[14]</sup>

Materials and Reagents:

- 2-Chlorotrityl chloride resin
- **Boc-D-valinol**
- Dichloromethane (DCM), anhydrous
- N,N-Diisopropylethylamine (DIEA)
- Methanol (MeOH)
- N,N-Dimethylformamide (DMF)
- Peptide synthesis vessel

Procedure:

- Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 1.0 g, ~1.6 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the DCM.[\[14\]](#)
- Amine Solution Preparation: In a separate flask, dissolve **Boc-D-valinol** (0.6-1.2 equivalents relative to resin substitution) in anhydrous DCM (10 mL/g of resin). A small amount of DMF can be added to aid dissolution if necessary.[\[14\]](#)
- Loading Reaction: Add DIEA (4 equivalents relative to the carboxylic acid) to the **Boc-D-valinol** solution. Add this combined solution to the swollen resin.[\[14\]](#)
- Agitation: Agitate the mixture for 30-120 minutes at room temperature.[\[14\]](#)
- Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.[\[14\]](#)
- Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).[\[14\]](#)
- Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.[\[14\]](#)

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peptides with C-terminal D-Valinol.[14]
```

## Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine.[13]

Materials and Reagents:

- **Boc-D-valinol**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Ethyl acetate (EtOAc)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Dissolution: Dissolve **Boc-D-valinol** in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).[\[13\]](#)
- Acid Addition: Add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).[\[13\]](#)[\[15\]](#)
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[\[13\]](#)
- Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.[\[13\]](#)
- Aqueous Work-up (for free amine): a. Dissolve the crude residue in ethyl acetate (EtOAc). [\[13\]](#) b. Wash the organic layer with a saturated aqueous NaHCO<sub>3</sub> solution until the aqueous layer is basic, followed by a wash with brine.[\[13\]](#) c. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo to obtain the free amine product, D-valinol.[\[13\]](#)

## Biological Relevance and Applications

The incorporation of D-amino acids and their derivatives, like D-valinol, is a powerful strategy in drug design.

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peptide aldehyde derivative.\[14\]
```

Peptides ending in D-valinol can be oxidized to form peptide aldehydes, which are potent, reversible inhibitors of cysteine proteases.[\[14\]](#) This mechanism is critical in the development of

drugs targeting enzymes implicated in various diseases. Furthermore, the D-configuration provides steric shielding against enzymatic cleavage, prolonging the in-vivo half-life of peptide therapeutics.[14] These attributes make **Boc-D-valinol** an enabling reagent for the synthesis of next-generation peptide drugs with improved pharmacokinetic profiles and novel mechanisms of action.[3][14]

## Safety and Handling

**Boc-D-valinol** is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Information	Details	Source(s)
GHS Classification	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)	[9][16]
Signal Word	Warning	[9][16]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[9][16]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	[9][16][17]
Personal Protective Equipment (PPE)	Dust mask (type N95 US), Eyeshields, Gloves	[9][17]
Storage Class	11 - Combustible Solids	[9]



Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated area, such as a fume hood.[16][17]

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